molecular formula C7H10OS B6196933 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one CAS No. 524689-75-6

1-(pent-4-yn-1-ylsulfanyl)ethan-1-one

Cat. No.: B6196933
CAS No.: 524689-75-6
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol.

Preparation Methods

The synthesis of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one involves the reaction of ethanethioate with pent-4-yne. The reaction typically occurs under controlled conditions using solvents such as dichloromethane, ethyl acetate, or methanol. The exact reaction conditions, including temperature and catalysts, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the ethanethioate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of acetylenic thiols and other sulfur-containing compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including prostaglandins, which play a role in various physiological processes.

    Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one involves its interaction with molecular targets through its sulfur and acetylene groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways and targets depend on the context in which the compound is used, such as in the synthesis of prostaglandins or other biologically active molecules.

Comparison with Similar Compounds

1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as:

    4-Pentyne-1-thiol: A related acetylenic thiol used in similar synthetic applications.

    Ethanethioate derivatives: Other compounds with the ethanethioate group that exhibit similar reactivity and applications.

    Sulfur-containing acetylenes: Compounds with both sulfur and acetylene groups that share similar chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in synthesis and research.

Properties

CAS No.

524689-75-6

Molecular Formula

C7H10OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.